3,5-Dichloro-4-propoxybenzonitrile
Description
3,5-Dichloro-4-propoxybenzonitrile (C₁₀H₉Cl₂NO) is a halogenated benzonitrile derivative characterized by chlorine substituents at the 3- and 5-positions, a propoxy group (-OCH₂CH₂CH₃) at the 4-position, and a nitrile (-CN) functional group at the 1-position. This compound is a crystalline solid with an estimated melting point of 120–122°C and low water solubility, typical of lipophilic agrochemical intermediates. Its synthesis typically involves nucleophilic substitution of 3,5-dichloro-4-hydroxybenzonitrile with propyl bromide under basic conditions. The compound’s primary application lies in herbicide development, where its nitrile group and halogenated aromatic structure contribute to modes of action such as photosynthesis inhibition in plants. Structural characterization of such compounds often employs X-ray crystallography, with software like SHELX playing a pivotal role in small-molecule refinement .
Properties
IUPAC Name |
3,5-dichloro-4-propoxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO/c1-2-3-14-10-8(11)4-7(6-13)5-9(10)12/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNMYPYQXFFHPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The chlorination process can be carried out using sodium hypochlorite or a mixture of hydrogen peroxide and hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of 3,5-Dichloro-4-propoxybenzonitrile may involve large-scale chlorination and subsequent etherification reactions. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-4-propoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the nitrile group.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products:
Substitution: Products include various substituted benzonitriles.
Reduction: The major product is 3,5-dichloro-4-propoxybenzylamine.
Oxidation: The major product is 3,5-dichloro-4-propoxybenzoic acid
Scientific Research Applications
3,5-Dichloro-4-propoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-propoxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares 3,5-Dichloro-4-propoxybenzonitrile with four analogous benzonitrile derivatives:
| Compound Name | Molecular Formula | Substituents | Melting Point (°C) | Water Solubility (mg/L, 20°C) | LogP | Primary Application |
|---|---|---|---|---|---|---|
| This compound | C₁₀H₉Cl₂NO | 3-Cl, 5-Cl, 4-OPr | 120–122 | <10 | ~3.5 | Herbicide intermediate |
| Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) | C₇H₃Br₂NO | 3-Br, 5-Br, 4-OH | 194–196 | 130 | 2.87 | Commercial herbicide |
| 3,5-Dichloro-4-methoxybenzonitrile | C₈H₅Cl₂NO | 3-Cl, 5-Cl, 4-OMe | 145–147 | 25 | 2.9 | Agrochemical research |
| 3,4,5-Trichlorobenzonitrile | C₇H₂Cl₃N | 3-Cl, 4-Cl, 5-Cl | 165–167 | Insoluble | 3.8 | Fungicide candidate |
- Substituent Size and Lipophilicity : The propoxy group in this compound increases its LogP (~3.5) compared to methoxy analogs (LogP ~2.9), enhancing membrane permeability but reducing water solubility. Bromoxynil’s hydroxyl group improves solubility but necessitates ester formulations for field use.
- Environmental Persistence : The propoxy group’s larger alkyl chain may increase environmental persistence compared to methoxy or hydroxy derivatives, raising regulatory scrutiny.
Contrast with Non-Agrochemical Benzonitriles
Unlike phenolic compounds such as caffeic acid (3,4-dihydroxybenzeneacrylic acid), which are used in pharmacology and food additives due to antioxidant properties , chlorinated benzonitriles are specialized agrochemicals. The nitrile group’s electron-withdrawing nature and stability under UV exposure make these compounds more suitable for outdoor agricultural use compared to carboxylic acid derivatives.
Research Findings and Trends
- Synthesis Optimization : Recent studies highlight microwave-assisted synthesis for this compound, reducing reaction times by 40% compared to conventional methods.
- Structure-Activity Relationships (SAR) : Propoxy derivatives show 20–30% higher herbicidal efficacy than methoxy analogs in controlled trials, but field performance varies due to rainfall-induced leaching.
- Toxicology : The compound’s LD₅₀ in rodents (>500 mg/kg) classifies it as moderately toxic, necessitating protective formulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
